2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C19H23NO3S and a molecular weight of 345.45582 g/mol . This compound is characterized by the presence of an ethoxy group, dimethylphenyl group, sulfonyl group, and a tetrahydroisoquinoline moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: The starting material, 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-ethoxy-2,3-dimethylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, triethylamine), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
2-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
2-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chloro group instead of an ethoxy group.
2-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NO3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO3S/c1-4-23-18-9-10-19(15(3)14(18)2)24(21,22)20-12-11-16-7-5-6-8-17(16)13-20/h5-10H,4,11-13H2,1-3H3 |
InChI Key |
VCYQATWEOCGCRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C)C |
Origin of Product |
United States |
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